TL-895 is classified under small molecule inhibitors and is currently under investigation for its therapeutic potential in hematological cancers. It has been developed as an investigational drug and is undergoing multiple clinical trials to evaluate its safety and effectiveness in treating conditions such as myelofibrosis and acute myeloid leukemia .
The synthesis typically requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to optimize yield and minimize by-products. Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of TL-895 at each stage of synthesis.
TL-895 features a complex molecular structure characterized by its fluorinated piperidine core. The specific arrangement of atoms contributes to its high selectivity for Bruton's tyrosine kinase.
TL-895 undergoes specific biochemical interactions primarily with Bruton's tyrosine kinase. The compound's mechanism involves covalent bonding at the active site of the enzyme, leading to irreversible inhibition.
In vitro studies have demonstrated that TL-895 inhibits BTK auto-phosphorylation at the Y223 site with an IC50 value ranging from 1 to 10 nM. This inhibition significantly affects downstream signaling pathways involved in B-cell activation and proliferation .
The primary action of TL-895 is through the irreversible inhibition of Bruton's tyrosine kinase. By binding to the active site of BTK, TL-895 prevents ATP from engaging with the enzyme, thereby halting the phosphorylation cascade essential for B-cell receptor signaling.
Clinical data indicate that TL-895 achieves high levels of BTK occupancy (over 95%) in patients with chronic lymphocytic leukemia and myelofibrosis after administration at clinically relevant doses . This sustained occupancy correlates with reduced levels of pro-inflammatory cytokines and inhibited B-cell activation.
While specific physical properties such as melting point or solubility are not detailed in the sources, TL-895 is noted for its favorable pharmacokinetic profile, which includes good oral bioavailability.
The chemical properties include being an irreversible inhibitor with high selectivity for Bruton's tyrosine kinase over other kinases. Its potency is highlighted by an IC50 value of approximately 1.5 nM against BTK .
TL-895 is primarily being investigated for its therapeutic applications in treating various hematological malignancies. Clinical trials are assessing its effectiveness in conditions such as:
The ongoing research aims to establish TL-895 as a viable treatment option that can improve patient outcomes in these challenging cancers .
Bruton's tyrosine kinase, a cytoplasmic non-receptor tyrosine kinase belonging to the Tec family, serves as a critical node in multiple signaling pathways governing B-cell proliferation, survival, and differentiation. Bruton's tyrosine kinase activation occurs downstream of the B-cell receptor, chemokine receptors, and Toll-like receptors, positioning it as a master regulator of B-cell malignancies including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma [6] [9]. The clinical success of first-generation Bruton's tyrosine kinase inhibitors validated Bruton's tyrosine kinase as a high-value therapeutic target but simultaneously revealed significant pharmacological limitations necessitating improved agents.
Second-generation Bruton's tyrosine kinase inhibitors emerged specifically to address the dual challenges of off-target toxicities and acquired resistance observed with pioneering compounds. These agents prioritize enhanced kinase selectivity to minimize interactions with non-Bruton's tyrosine kinase targets (e.g., epidermal growth factor receptor, interleukin-2-inducible T-cell kinase) while maintaining potent Bruton's tyrosine kinase suppression. Preclinical models demonstrated that increased selectivity could preserve antitumor efficacy while reducing dose-limiting adverse effects unrelated to Bruton's tyrosine kinase inhibition [3] [6]. Furthermore, second-generation inhibitors were engineered to overcome resistance mutations (notably C481S substitutions) through either irreversible covalent binding optimization or reversible binding mechanisms independent of cysteine residue engagement [3] [9]. TL-895 exemplifies this evolution through its high selectivity profile and sustained target occupancy, enabling therapeutic efficacy across diverse B-cell malignancy models, including those with acquired resistance to earlier inhibitors [1] [7].
Table 1: Selectivity Profiles of Bruton's Tyrosine Kinase Inhibitors
Inhibitor | Bruton's Tyrosine Kinase IC₅₀ (nM) | Off-Target Kinases Inhibited (IC₅₀ < 10 × Bruton's Tyrosine Kinase) | Key Off-Target Clinical Effects |
---|---|---|---|
Ibrutinib (First-gen) | 0.5-1.3 | EGFR, ITK, TEC, JAK3, HER2, BLK, BMX | Rash, diarrhea, atrial fibrillation, bleeding |
Acalabrutinib | 3.0-5.1 | TEC, EGFR (weak) | Headache, occasional bleeding |
TL-895 | 1.5-4.9 | BMX (1.6 nM), BLK, TEC, ERBB4, TXK (10-39 nM) | Minimal non-Bruton's tyrosine kinase effects reported preclinically |
Ibrutinib, the pioneering first-generation Bruton's tyrosine kinase inhibitor, revolutionized the management of B-cell malignancies by introducing chemotherapy-free regimens with high response rates in chronic lymphocytic leukemia, mantle cell lymphoma, and Waldenström's macroglobulinemia [3] [9]. However, long-term clinical experience revealed significant pharmacological constraints. Mechanistically, ibrutinib's covalent binding to cysteine 481 in Bruton's tyrosine kinase's adenosine triphosphate-binding pocket lacks absolute specificity. Kinome-wide profiling confirmed inhibition of multiple off-target kinases, including epidermal growth factor receptor (associated with cutaneous toxicities and diarrhea), interleukin-2-inducible T-cell kinase (implicated in platelet dysfunction and bleeding risk), and Tec family kinases (linked to atrial fibrillation) [1] [3] [9]. These off-target effects necessitated dose reductions or discontinuations in approximately 20% of patients, limiting therapeutic sustainability [9].
Additionally, acquired resistance emerged as a major clinical challenge, primarily driven by mutations in the Bruton's tyrosine kinase gene (BTK) at cysteine 481 (C481S, C481R, C481F, C481Y) or within the adenosine triphosphate-binding pocket (e.g., T474I, T474S, T474M). The C481S mutation abolishes the covalent binding essential for sustained ibrutinib activity, significantly reducing drug efficacy over time [3] [6] [9]. Resistance mechanisms also included upstream B-cell receptor pathway mutations (e.g., PLCγ2 mutations) and activation of alternative survival pathways, contributing to disease progression. These limitations underscored the unmet need for inhibitors with refined selectivity profiles capable of overcoming resistance while preserving deep and durable Bruton's tyrosine kinase inhibition [6] [9].
TL-895 (formerly M7583) represents a clinically advanced second-generation Bruton's tyrosine kinase inhibitor characterized by its potent, irreversible covalent binding to Bruton's tyrosine kinase cysteine 481 and exceptional kinase selectivity. Biochemically, TL-895 exhibits sub-nanomolar potency against recombinant Bruton's tyrosine kinase (average IC₅₀ = 1.5 nM) and bone marrow tyrosine kinase X-linked (BMX; IC₅₀ = 1.6 nM), with only three additional kinases inhibited within tenfold of its Bruton's tyrosine kinase activity (BLK, TEC, ERBB4; IC₅₀ range: 10-39 nM) [1] [10]. This selectivity was confirmed using comprehensive 270-kinase panel screening, demonstrating a significant reduction in off-target interactions compared to ibrutinib [1] [7]. Functionally, TL-895 achieves near-complete (>95%) and sustained Bruton's tyrosine kinase occupancy at trough concentrations in patients receiving 150 mg twice daily, effectively suppressing Bruton's tyrosine kinase autophosphorylation at tyrosine 223 (Y223), a critical site for kinase activation (IC₅₀ = 1-10 nM) [1] [10].
TL-895's unique dual inhibition of Bruton's tyrosine kinase and bone marrow tyrosine kinase X-linked expands its therapeutic potential beyond classical B-cell malignancies. Bone marrow tyrosine kinase X-linked, a Tec family kinase, contributes to survival signaling in myeloid cells and mast cells, implicating it in myeloproliferative neoplasms and mastocytosis. Preclinical studies demonstrate TL-895's efficacy in suppressing proinflammatory cytokine production (interleukin-8, interleukin-1β, monocyte chemoattractant protein-1) in monocytes and inhibiting chemotaxis of myelofibrosis cells toward stromal cell-derived factor-1 [10]. Furthermore, TL-895 significantly inhibited tumor growth in 5 of 21 diffuse large B-cell lymphoma patient-derived xenograft models (including activated B-cell-like subtype) and mantle cell lymphoma xenografts, demonstrating efficacy across diverse B-cell malignancy contexts [1] [7]. These attributes position TL-895 as a versatile kinase inhibitor capable of targeting both lymphoid malignancies (e.g., chronic lymphocytic leukemia, mantle cell lymphoma, diffuse large B-cell lymphoma) and myeloid disorders (e.g., myelofibrosis, systemic mastocytosis), currently under evaluation in phase 2 clinical trials for myelofibrosis and indolent systemic mastocytosis [2] [5] [10].
Table 2: Preclinical Efficacy Profile of TL-895 Across Disease Models
Disease Model | Experimental System | Key Findings | Reference |
---|---|---|---|
B-Cell Malignancies | Ramos Burkitt's lymphoma cells | Inhibition of Bruton's tyrosine kinase Y223 phosphorylation (IC₅₀ 1-10 nM) | [1] [7] |
Chronic lymphocytic leukemia | Primary patient blast cells | Significant inhibition of proliferation in vitro | [1] |
Diffuse large B-cell lymphoma | 16 Cell lines (10 GCB, 6 ABC) | Growth inhibition in activated B-cell-like diffuse large B-cell lymphoma cell lines | [1] |
Diffuse large B-cell lymphoma | 21 Patient-derived xenografts (9 ABC, 11 GCB) | Significant tumor growth inhibition in 5/21 models | [1] [7] |
Mantle cell lymphoma | Mino xenograft model | Significant tumor growth inhibition | [1] |
Myeloid Disorders | Healthy monocytes | Inhibition of interleukin-8, interleukin-1β, monocyte chemoattractant protein-1 production (EC₅₀ 1-3 nM) | [10] |
Myelofibrosis | Hel-92 cells | Reduced chemotaxis toward stromal cell-derived factor-1 | [10] |
Myelofibrosis | Patient samples | Decreased interleukin-8, macrophage inflammatory protein-1β during treatment | [10] |
TL-895 signifies a strategic evolution in kinase inhibitor design by optimizing covalent binding chemistry to maximize target specificity and minimize off-kinase interactions. Its clinical development extends the application of Bruton's tyrosine kinase inhibition beyond lymphoid malignancies into myeloid disorders, exploiting shared signaling dependencies and bone marrow tyrosine kinase X-linked inhibition. This broader therapeutic scope, combined with its ability to achieve sustained Bruton's tyrosine kinase occupancy with minimal off-target kinase inhibition, positions TL-895 as a promising candidate within the expanding landscape of precision oncology therapeutics [1] [7] [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7